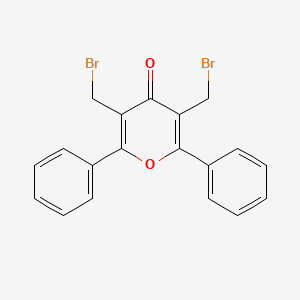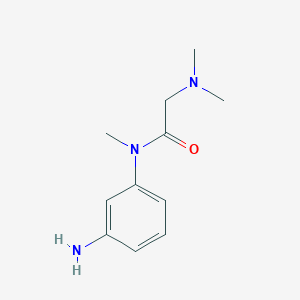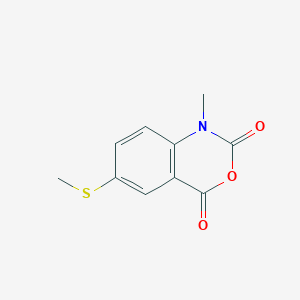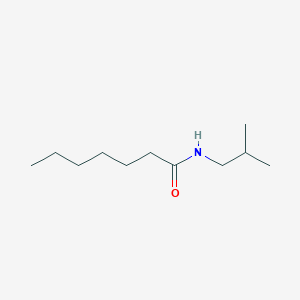
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one is an organic compound with a complex structure that includes bromomethyl groups and phenyl rings attached to a pyranone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, such as 2,6-diphenyl-4H-pyran-4-one, using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or to convert the pyranone ring into a more reduced form.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of dehalogenated or reduced pyranone derivatives.
科学的研究の応用
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Potential use in the development of bioactive compounds and probes for studying biological processes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one depends on its specific application. In chemical reactions, the bromomethyl groups act as reactive sites for nucleophilic substitution, allowing the introduction of various functional groups. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.
類似化合物との比較
Similar Compounds
3,5-Bis(chloromethyl)-2,6-diphenyl-4H-pyran-4-one: Similar structure but with chlorine atoms instead of bromine.
3,5-Bis(methyl)-2,6-diphenyl-4H-pyran-4-one: Lacks halogen atoms, making it less reactive in substitution reactions.
2,6-Diphenyl-4H-pyran-4-one: The parent compound without bromomethyl groups.
Uniqueness
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one is unique due to the presence of bromomethyl groups, which provide reactive sites for further chemical modifications
特性
CAS番号 |
153903-85-6 |
|---|---|
分子式 |
C19H14Br2O2 |
分子量 |
434.1 g/mol |
IUPAC名 |
3,5-bis(bromomethyl)-2,6-diphenylpyran-4-one |
InChI |
InChI=1S/C19H14Br2O2/c20-11-15-17(22)16(12-21)19(14-9-5-2-6-10-14)23-18(15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChIキー |
PCNXWTXETZXIAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)

![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)

![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)

![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)



